

Application Notes and Protocols: Utilizing DL-Threonine in Cell Culture Media Formulation

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Compound of Interest

Compound Name: *DL-Threonine*

Cat. No.: *B051176*

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Introduction

Threonine is an essential amino acid, meaning it cannot be synthesized by mammalian cells and must be supplied in cell culture media. It plays a critical role in protein synthesis and cellular metabolism. L-Threonine is the biologically active stereoisomer incorporated into polypeptides. **DL-Threonine**, a racemic mixture of D-Threonine and L-Threonine, is often considered a more cost-effective alternative for large-scale cell culture applications. This document provides detailed application notes and protocols for the evaluation and use of **DL-Threonine** in formulating cell culture media for recombinant protein production, with a primary focus on Chinese Hamster Ovary (CHO) cells.

While L-Threonine is directly utilized by cells for protein synthesis and other metabolic functions, the D-isomer is generally considered to be metabolically inactive or to have minimal impact on cellular processes. Mammalian cells possess D-amino acid oxidase (DAO), an enzyme that can metabolize D-amino acids into their corresponding α -keto acids. In the case of D-Threonine, this would be α -ketobutyrate, which can then be converted to propionyl-CoA and enter the tricarboxylic acid (TCA) cycle. However, the expression and activity of DAO in CHO cells are typically low, suggesting that the metabolic impact of D-Threonine is likely negligible in most bioprocessing applications.

These application notes provide a framework for empirically determining the suitability of **DL-Threonine** as a substitute for L-Threonine in a given cell line and process.

Data Presentation

The following tables present representative data from a comparative study evaluating the performance of a recombinant CHO cell line in a fed-batch process using media formulated with either L-Threonine or **DL-Threonine**. The concentration of **DL-Threonine** was double that of L-Threonine to provide an equimolar amount of the L-isomer.

Table 1: Impact of L-Threonine vs. **DL-Threonine** on Cell Growth and Viability

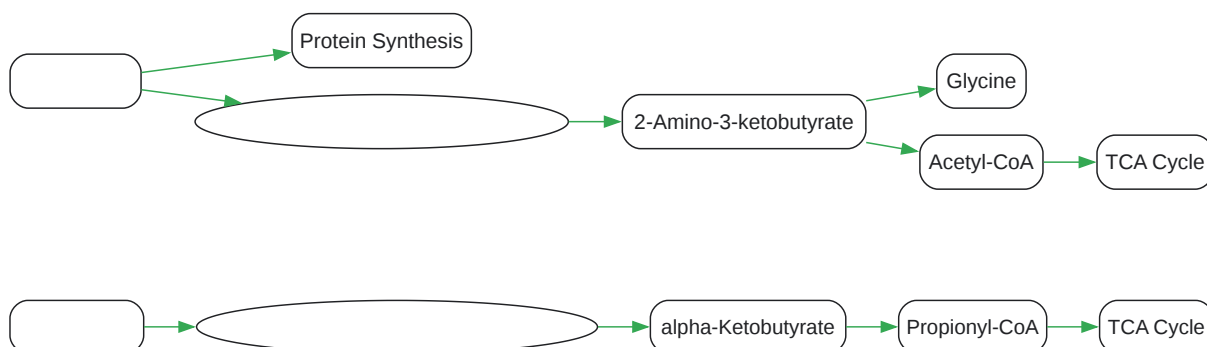
Culture Day	L-Threonine - Viable Cell Density (x 10 ⁶ cells/mL)	DL-Threonine - Viable Cell Density (x 10 ⁶ cells/mL)	L-Threonine - Viability (%)	DL-Threonine - Viability (%)
0	0.5	0.5	99	99
2	2.1	2.0	98	98
4	8.5	8.3	97	97
6	15.2	14.9	96	95
8	18.5	18.2	94	93
10	19.8	19.5	91	90
12	18.1	17.8	85	84
14	15.3	15.1	78	77

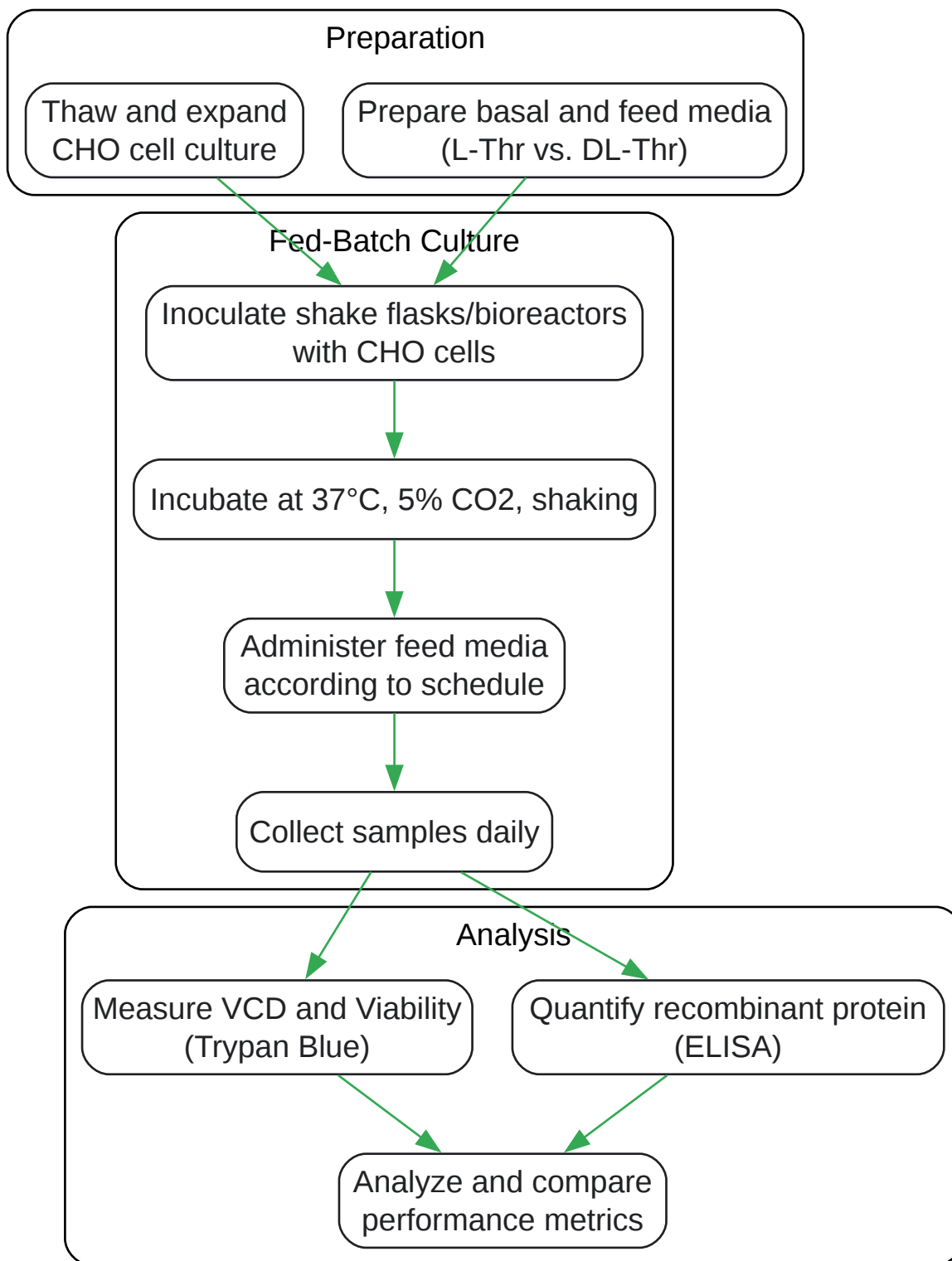
Table 2: Comparison of Specific Growth Rate and Recombinant Protein Titer

Parameter	L-Threonine	DL-Threonine
Maximum Specific Growth Rate (μ_{max} , day ⁻¹)	0.35	0.34
Final Recombinant Protein Titer (g/L)	4.8	4.7
Specific Productivity (qP, pg/cell/day)	35	34

Signaling Pathways and Metabolic Fates

The diagrams below illustrate the metabolic fate of L-Threonine and the probable, less significant pathway for D-Threonine in mammalian cells.





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